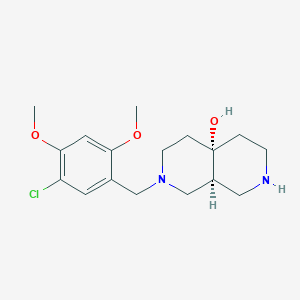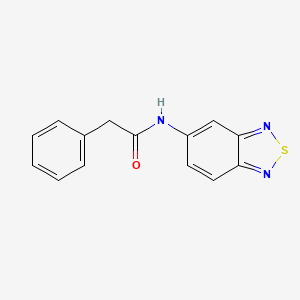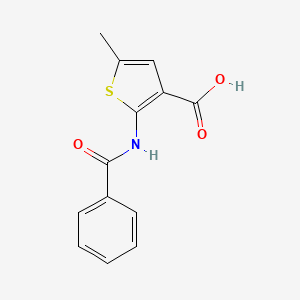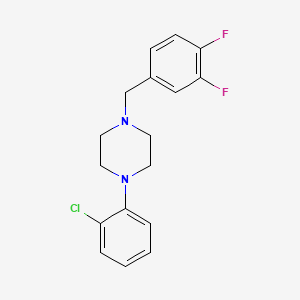
N-(4-chlorophenyl)-N'-(4-isopropylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-chlorophenyl)-N'-(4-isopropylphenyl)urea and related compounds involves hydrolysis and reaction with isocyanates. For instance, the synthesis of N,N′-bis(4-chlorophenyl) urea by hydrolysis of p-chlorophenyl isocyanate yields a white crystal product at a 93% yield, showcasing a new technology in the synthesis of such compounds (Zhu Hui, 2007). Similarly, reactions involving various amines and halogenated aromatic isocyanates have been used to synthesize ureas containing specific fragments in their structure, indicating the versatility of synthesis methods for these compounds (B. Gladkikh et al., 2021).
Molecular Structure Analysis
The molecular structure of N-(4-chlorophenyl)-N'-(4-isopropylphenyl)urea derivatives has been elucidated through various analytical techniques. For example, the crystal structure of unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea revealed two crystallographically independent molecules with different conformations, highlighting the complex molecular structures these compounds can exhibit (Xiaoping Rao et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of N-(4-chlorophenyl)-N'-(4-isopropylphenyl)urea derivatives includes N-chlorination and complexation-induced unfolding, demonstrating their potential in forming multiply hydrogen-bonded complexes. N,N'-Dichlorobis(2,4,6-trichlorophenyl)urea, for instance, has been used as an efficient chlorinating agent in mild conditions (M. Sathe et al., 2007). Additionally, the unfolding of heterocyclic ureas to form hydrogen-bonded complexes underscores the importance of these chemical properties (Perry S. Corbin et al., 2001).
Physical Properties Analysis
The physical properties of N-(4-chlorophenyl)-N'-(4-isopropylphenyl)urea and related compounds are characterized by their solid-state structures and hydrogen bonding capabilities. The crystalline nature and specific conformations of these compounds, as revealed through X-ray crystallography and NMR studies, play a crucial role in their physical behavior and potential applications.
Chemical Properties Analysis
The chemical properties of these urea derivatives, such as their reactivity towards amino acids, dipeptides, and their role as initiators in polymerization processes, demonstrate their versatility and potential in various chemical transformations. The synthesis and study of substituted urea derivatives for their antimycobacterial activity against Mycobacterium tuberculosis also highlight the significant chemical properties of these compounds (A. Scozzafava et al., 2001).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(4-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-11(2)12-3-7-14(8-4-12)18-16(20)19-15-9-5-13(17)6-10-15/h3-11H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIXKDCQYUGJIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-phenyl)-3-(4-isopropyl-phenyl)-urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(5-methoxypyridin-3-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5634791.png)

![N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B5634802.png)
![methyl 5-bromo-2-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5634809.png)
![1,6-dimethyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5634814.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(5-methyl-2-thienyl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5634815.png)
![2-(4-fluorophenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]morpholine](/img/structure/B5634830.png)
![5-{[3-(dimethylamino)-1-pyrrolidinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5634835.png)


![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5634859.png)

